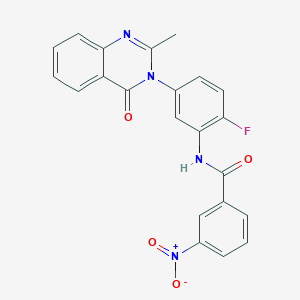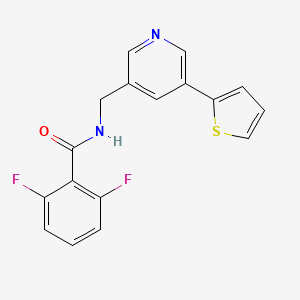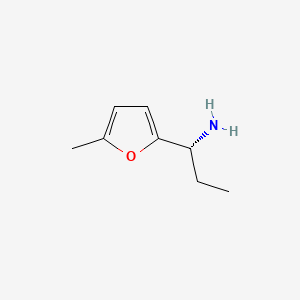![molecular formula C16H16N4O3 B2732775 N-(1-cyano-1-cyclopropylethyl)-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetamide CAS No. 1008090-23-0](/img/structure/B2732775.png)
N-(1-cyano-1-cyclopropylethyl)-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyano-1-cyclopropylethyl)-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetamide, also known as CP-690,550, is a small molecule drug that has gained attention in recent years due to its potential therapeutic applications.
作用机制
N-(1-cyano-1-cyclopropylethyl)-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetamide inhibits JAK signaling pathways by binding to the ATP-binding site of JAK3, a member of the JAK family of tyrosine kinases. This prevents the activation of downstream signaling molecules, including signal transducers and activators of transcription (STATs), which are essential for the immune response. By inhibiting JAK3, this compound reduces the production of pro-inflammatory cytokines and prevents the activation of immune cells, leading to a reduction in inflammation.
Biochemical and physiological effects:
This compound has been shown to reduce inflammation and prevent tissue damage in animal models of autoimmune diseases. It has also been shown to improve clinical outcomes in patients with rheumatoid arthritis and psoriasis. However, this compound can also have adverse effects, including an increased risk of infections and lymphoma. Therefore, careful consideration of the risks and benefits is necessary before using this compound in clinical settings.
实验室实验的优点和局限性
N-(1-cyano-1-cyclopropylethyl)-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetamide is a potent and selective inhibitor of JAK3, making it a useful tool for studying the JAK-STAT signaling pathway. It has been used in various in vitro and in vivo studies to investigate the role of JAK3 in immune responses and inflammatory diseases. However, this compound can also have off-target effects on other JAK family members, such as JAK1 and JAK2, which can complicate data interpretation.
未来方向
There are several future directions for research on N-(1-cyano-1-cyclopropylethyl)-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetamide. One area of interest is the development of more selective JAK3 inhibitors with fewer off-target effects. Another area of research is the investigation of this compound's potential therapeutic applications in other diseases, such as cancer and neurodegenerative disorders. Additionally, further studies are needed to better understand the long-term safety and efficacy of this compound in clinical settings.
合成方法
N-(1-cyano-1-cyclopropylethyl)-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetamide is synthesized through a multistep process involving the reaction of 4-(1,3,4-oxadiazol-2-yl)phenol with ethyl 2-bromoacetate to form 2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetic acid ethyl ester. This intermediate is then reacted with cyclopropylamine and cyanogen bromide to form the final product, this compound.
科学研究应用
N-(1-cyano-1-cyclopropylethyl)-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetamide has been extensively studied for its potential therapeutic applications in various diseases, including autoimmune disorders, organ transplant rejection, and inflammatory bowel disease. It works by inhibiting Janus kinase (JAK) signaling pathways, which play a crucial role in the immune system's response to inflammation. This compound has been shown to reduce inflammation and prevent tissue damage in animal models of autoimmune diseases.
属性
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c1-16(9-17,12-4-5-12)19-14(21)8-22-13-6-2-11(3-7-13)15-20-18-10-23-15/h2-3,6-7,10,12H,4-5,8H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQTRMBXHIDUXJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)COC2=CC=C(C=C2)C3=NN=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2-Chloro-2-phenylethyl)sulphonyl]-4-(trifluoromethyl)benzene](/img/structure/B2732692.png)
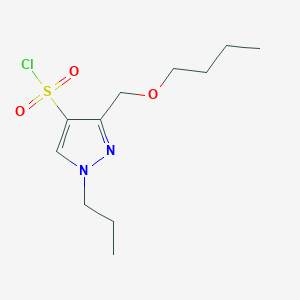
![7-Bromo-3-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B2732695.png)


![2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2732698.png)
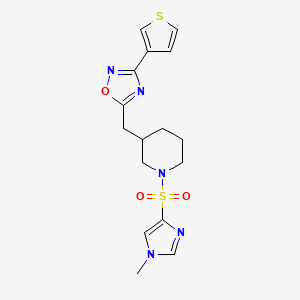
![8-(4-methoxyphenyl)-1-methyl-3-octyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2732700.png)

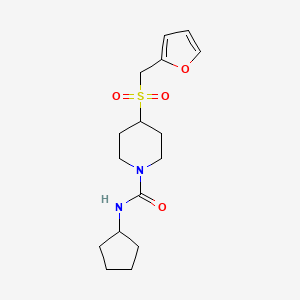
![3-bromo-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2732706.png)
